molecular formula C33H50N12O6 B12558956 H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 CAS No. 176448-03-6

H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2

Cat. No.: B12558956
CAS No.: 176448-03-6
M. Wt: 710.8 g/mol
InChI Key: KKMLIKWQEKATNQ-GGJIVPGBSA-N
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Description

The compound H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 is a synthetic peptide derivative known for its potential analgesic properties. It is structurally related to natural opioid peptides and has been studied for its interaction with opioid receptors, particularly the μ-opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to dityrosine, while substitution reactions can yield peptide analogs with altered biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 involves its interaction with μ-opioid receptors. Upon binding to these receptors, the compound mimics the action of endogenous opioid peptides, leading to the activation of intracellular signaling pathways that result in analgesic effects. The presence of D-amino acids in its structure enhances its stability and resistance to enzymatic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 is unique due to the presence of D-amino acids, which confer increased stability and resistance to enzymatic degradation compared to its natural counterparts. This makes it a promising candidate for therapeutic applications where prolonged action is desired .

Properties

CAS No.

176448-03-6

Molecular Formula

C33H50N12O6

Molecular Weight

710.8 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C33H50N12O6/c1-19(27(35)47)42-30(50)25(17-20-7-3-2-4-8-20)45-29(49)24(10-6-16-41-33(38)39)43-31(51)26(18-21-11-13-22(46)14-12-21)44-28(48)23(34)9-5-15-40-32(36)37/h2-4,7-8,11-14,19,23-26,46H,5-6,9-10,15-18,34H2,1H3,(H2,35,47)(H,42,50)(H,43,51)(H,44,48)(H,45,49)(H4,36,37,40)(H4,38,39,41)/t19-,23+,24-,25+,26+/m1/s1

InChI Key

KKMLIKWQEKATNQ-GGJIVPGBSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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